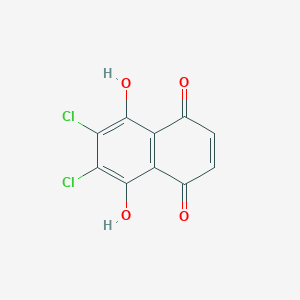

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

説明

特性

IUPAC Name |

6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAVXUQFBGHURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14918-69-5 | |

| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, a halogenated derivative of the naphthazarin scaffold, is a synthetic organic compound of significant interest in medicinal chemistry. Its structure, characterized by a dihydroxynaphthoquinone core with chlorine substituents on the quinoid ring, imparts a unique combination of physicochemical properties that are pivotal to its biological activity. This document provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of the compound's role as a potential therapeutic agent, particularly as a PARP-1 inhibitor.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for its handling, formulation, and mechanism of action. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14918-69-5 | [1][2][3] |

| Molecular Formula | C₁₀H₄Cl₂O₄ | [1][2] |

| Molecular Weight | 259.04 g/mol | [1][2] |

| Appearance | Dark purple powder; Orange to brown to dark red powder/crystal | [1] |

| Melting Point | 197-199 °C | [3] |

| IUPAC Name | 2,3-dichloro-5,8-dihydroxynaphthalene-1,4-dione | [2] |

| Synonyms | 2,3-Dichloro-5,8-dihydroxynaphtho-1,4-quinone |

Detailed Physicochemical Characterization

Solubility Profile

The solubility of a compound is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is generally insoluble in water due to its largely non-polar aromatic structure. However, it is reported to be slightly soluble in chloroform.[3] The presence of two phenolic hydroxyl groups suggests that its solubility will increase significantly in aqueous alkaline solutions (e.g., 5% NaOH) due to the formation of a more polar water-soluble salt. Its solubility in various organic solvents is expected, with good solubility likely in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and chlorinated solvents.

Spectral Properties

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Two distinct signals are anticipated:

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be more complex, showing distinct signals for the ten carbon atoms. Key expected signals include:

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands would include:

-

A broad band for the O-H stretching of the hydroxyl groups, likely centered around 3400-3500 cm⁻¹.[4][5]

-

Strong absorption bands for the C=O stretching of the quinone carbonyl groups, typically in the range of 1630-1690 cm⁻¹.[4][5]

-

Bands corresponding to C=C stretching in the aromatic ring around 1590-1610 cm⁻¹.[4][5]

-

-

UV-Visible (UV-Vis) Spectroscopy: Naphthoquinones are chromophoric and typically exhibit characteristic absorption bands in the UV-Vis region. Hydroxy-substituted 1,4-naphthoquinones show strong absorption bands between 240-300 nm and often a weaker, broad absorption band at longer wavelengths (400-500 nm), which is responsible for their color.[6][7]

Acidity (pKa)

No experimental pKa value for this compound has been reported. However, the presence of two phenolic hydroxyl groups on the naphthazarin core indicates acidic character. The pKa is influenced by the electron-withdrawing effects of the quinone carbonyls and the chlorine atoms. For comparison, the related compound 2-hydroxy-1,4-naphthoquinone (Lawsone) has a reported pKa, but the structural differences are significant. The hydroxyl groups of the target compound are expected to be acidic enough to be deprotonated by mild bases.

Experimental Protocols

Standard methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, which is an important indicator of purity.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is gently tapped on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[8][9]

-

Apparatus Setup: The prepared capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[10] The apparatus is heated at a controlled rate.

-

Measurement: An initial, rapid heating can be performed to find an approximate melting point. For an accurate measurement, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[10][11] A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Solubility Determination

This qualitative protocol establishes the solubility of the compound in various solvents, providing insights into its polarity and the presence of acidic/basic functional groups.

-

General Procedure: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12] Observe if the solid dissolves completely.

-

Solvent Sequence:

-

Water: To test for polar functional groups.

-

5% aq. NaOH: If insoluble in water, this tests for acidic functional groups (like the phenolic hydroxyls). Solubility indicates the formation of a sodium salt.

-

5% aq. NaHCO₃: If soluble in NaOH, this tests for strongly acidic groups. Phenols are typically not acidic enough to dissolve in bicarbonate solution.

-

5% aq. HCl: If insoluble in water and NaOH, this tests for basic functional groups (not applicable for this compound).

-

Organic Solvents: Test solubility in a range of solvents like ethanol, acetone, dichloromethane, and diethyl ether to establish a polarity profile.[13][14]

-

Biological Activity & Associated Pathways

Derivatives of this compound have recently been synthesized and evaluated as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

Mechanism of Action: PARP-1 Inhibition

In cancer cells that have defects in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—such as those with BRCA1 or BRCA2 mutations—inhibiting PARP-1 leads to a phenomenon known as synthetic lethality. When PARP-1 is inhibited, SSBs that occur naturally are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[15][16] While healthy cells can repair these DSBs using the HR pathway, BRCA-deficient cancer cells cannot, leading to genomic instability and cell death.[15][16] This targeted approach makes PARP inhibitors a promising class of anticancer drugs.

Caption: Logical workflow of PARP-1 inhibition leading to synthetic lethality in BRCA-deficient cells.

Conclusion

This compound possesses a distinct set of physicochemical properties defined by its chlorinated naphthazarin core. Its limited aqueous solubility, defined melting point, and characteristic spectral features are essential parameters for its study and application. The growing interest in this compound and its derivatives as targeted anticancer agents, specifically as PARP-1 inhibitors, highlights the importance of a thorough understanding of its chemical and physical behavior for future drug development and optimization.

References

- 1. This compound | CAS 14918-69-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C10H4Cl2O4 | CID 137321687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14918-69-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. astrobiology.nasa.gov [astrobiology.nasa.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, a key intermediate in the development of various biologically active compounds. This document details the synthetic pathways, experimental protocols, and in-depth characterization of this pivotal molecule.

Synthesis

The primary synthetic route to this compound involves a Friedel-Crafts acylation reaction between 1,4-dimethoxybenzene and dichloromaleic anhydride. This reaction proceeds through the formation of a mixture of dihydroxynaphthoquinone derivatives, from which the desired product can be isolated.

A general representation of the synthetic pathway is as follows:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene and Dichloromaleic Anhydride

Materials:

-

1,4-Dimethoxybenzene

-

Dichloromaleic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure (Proposed):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Reactants: Dissolve 1,4-dimethoxybenzene and dichloromaleic anhydride in anhydrous dichloromethane and add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

References

The Multifaceted Biological Activities of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), a synthetic naphthoquinone derivative, and its analogues have emerged as a promising class of compounds with a broad spectrum of biological activities. The inherent reactivity of the quinone moiety, coupled with the influence of its substituents, allows for diverse interactions with biological macromolecules, making these compounds compelling candidates for therapeutic development. This technical guide provides a comprehensive overview of the current state of research into the biological activities of DDN and its derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

The anticancer properties of DDN and its derivatives have been extensively investigated against a variety of cancer cell lines. These compounds have demonstrated significant cytotoxic effects, often with IC50 values in the low micromolar to nanomolar range.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of this compound (referred to as Compound 14 in some studies) and related derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (14) | HuCCA-1 (Cholangiocarcinoma) | 0.27 | [1] |

| A549 (Lung Carcinoma) | 14.67 | [1] | |

| HepG2 (Hepatocellular Carcinoma) | - | [1] | |

| MOLT-3 (Acute Lymphoblastic Leukemia) | - | [1] | |

| 2,3-Dichloro-1,4-naphthoquinone (8) | HuCCA-1 (Cholangiocarcinoma) | 3.61 | [1] |

| A549 (Lung Carcinoma) | 110.29 | [1] | |

| HepG2 (Hepatocellular Carcinoma) | - | [1] | |

| MOLT-3 (Acute Lymphoblastic Leukemia) | - | [1] |

Note: "-" indicates that the data was not provided in the cited source.

A dimethoxy derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), has also shown significant anti-tumor activities.

| Compound | Cell Line | IC50 (µM) |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP (Prostate Cancer) | 1 |

| CWR-22 (Prostate Cancer) | 3 | |

| PC-3 (Prostate Cancer) | 1.5 | |

| DU-145 (Prostate Cancer) | 3 | |

| HS-5 (Normal Bone Marrow) | 10 |

Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound (DDN) or its derivatives

-

Human cancer cell lines (e.g., A549, HepG2, etc.)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.1% to avoid toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Signaling Pathways in Anticancer Activity

The anticancer mechanism of DDN and its derivatives is multi-faceted, primarily involving the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and modulation of key signaling pathways.

Naphthoquinones are known to undergo redox cycling, a process that generates superoxide anions and other ROS.[2] This increase in intracellular ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic cascades.[2]

Studies on naphthoquinone derivatives have shown that ROS generation can lead to the modulation of several key signaling pathways that regulate cell survival and apoptosis, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (AKT), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][5] Specifically, some derivatives have been shown to increase the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK, AKT, and STAT3, ultimately leading to apoptosis.[3][4][5]

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[6] Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and apoptosis. Some derivatives of this compound have been investigated as potential PARP-1 inhibitors.

Antimicrobial Activity

Derivatives of 1,4-naphthoquinone have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilicity and electronic properties of these compounds are crucial for their ability to penetrate microbial cell membranes and interfere with cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 5,8-dihydroxy-1,4-naphthoquinone against several microorganisms.[7]

| Compound | Microorganism | MIC50 (µg/mL) |

| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | 14 |

| Proteus vulgaris | 10 | |

| Salmonella enteritidis | 6 | |

| Staphylococcus epidermidis | 2.4 | |

| Staphylococcus aureus | 1.2 | |

| Candida albicans | <0.6 |

While some studies have investigated derivatives of 2,3-dichloro-1,4-naphthoquinone, they found that certain heterocyclic derivatives were not sensitive against Escherichia coli, Aspergillus niger, and Candida tenuis.[8]

Experimental Protocols: Antimicrobial Assays

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Sterile saline or PBS

-

McFarland standard 0.5

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Recent studies have highlighted the potential of DDN in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key pathological features.

Quantitative Neuroprotective Data

This compound (DDN) has been shown to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and amyloid-β (Aβ42) aggregation.

| Activity | Target | IC50 (µM) / % Inhibition |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 14.5 |

| Aggregation Inhibition | Aβ42 Aggregation | >90% inhibition at 25 µM |

Experimental Protocols: Neuroprotective Assays

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Add the AChE solution to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).

-

Substrate Addition: Add the substrate, ATCI, to start the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils.

Materials:

-

Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffer (pH 7.4)

-

Thioflavin T (ThT) solution

-

Test compounds

-

96-well black plates with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Aβ42 Preparation: Prepare a stock solution of Aβ42 by dissolving the peptide in HFIP to ensure it is in a monomeric state. Lyophilize the solution to remove HFIP. Reconstitute the peptide in a suitable buffer.

-

Aggregation Assay: In a 96-well plate, mix the Aβ42 solution with the test compound at various concentrations in phosphate buffer containing ThT.

-

Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals.

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of samples with and without the test compound.

Conclusion

This compound and its derivatives represent a versatile and potent class of bioactive molecules. Their significant anticancer, antimicrobial, and emerging neuroprotective activities warrant further investigation. The detailed experimental protocols and summaries of quantitative data provided in this guide are intended to facilitate future research in this promising area of drug discovery. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the rational design and development of novel therapeutics based on the naphthoquinone scaffold.

References

- 1. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone | MDPI [mdpi.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) is a synthetic naphthoquinone analog that has demonstrated notable antitumor activities. This technical guide delineates the current understanding of its mechanism of action in cancer cells, focusing on the induction of apoptosis, cell cycle modulation, and the perturbation of key signaling pathways. Drawing from studies on DDN and structurally related naphthoquinones, a multimodal mechanism is proposed, centering on the generation of reactive oxygen species (ROS) and the subsequent modulation of critical cell survival and proliferation pathways, including the MAPK, Akt, and STAT3 signaling cascades. This document provides a synthesis of available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated cellular mechanisms to support further research and drug development efforts in this area.

Introduction

Naphthoquinones are a class of organic compounds possessing a naphthalene ring system with two ketone groups. They are widely distributed in nature and are known for their diverse pharmacological activities, including anticancer properties[1]. The anticancer effects of many naphthoquinones are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death. Furthermore, these compounds can interact with and inhibit the function of crucial cellular macromolecules, including proteins and nucleic acids, thereby disrupting cancer cell proliferation and survival[1].

This compound (DDN) is a synthetic derivative that has shown promise as an anticancer agent. This guide provides an in-depth examination of its mechanism of action, consolidating data on its cytotoxic effects and the molecular pathways it modulates.

Cytotoxicity and Induction of Apoptosis

DDN exhibits significant cytotoxic effects across various cancer cell lines. The primary mechanism of DDN-induced cell death is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for DDN against several human cancer cell lines are summarized in Table 1. For comparison, data for the closely related compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) are also included, which demonstrate a similar potency profile.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| DDN | HepG2 | Hepatocellular Carcinoma | 0.27 - 14.67 | [2] |

| HuCCA-1 | Cholangiocarcinoma | 0.27 - 14.67 | [2] | |

| A549 | Lung Carcinoma | 0.27 - 14.67 | [2] | |

| MOLT-3 | Acute Lymphoblastic Leukemia | 0.27 - 14.67 | [2] | |

| DCDMNQ | LNCaP | Prostate Cancer (Androgen-dependent) | 1 | [3][4][5] |

| CWR-22 | Prostate Cancer (Androgen-dependent) | 3 | [3][4][5] | |

| PC-3 | Prostate Cancer (Androgen-independent) | 1.5 | [3][4][5] | |

| DU-145 | Prostate Cancer (Androgen-independent) | 3 | [3][4][5] | |

| HS-5 | Normal Bone Marrow | 10 | [3][4][5] | |

| MCF-7 | Breast Cancer (Estrogen-positive) | 0.6 ± 0.02 | [6] | |

| MDA-MB-436 | Breast Cancer (Estrogen-negative) | 1.4 ± 0.25 | [6] | |

| Hs-578T | Breast Cancer (Estrogen-negative) | 3.1 ± 0.4 | [6] |

Table 1: IC50 values of DDN and DCDMNQ in various human cancer and normal cell lines.

Molecular Mechanisms of Apoptosis Induction

DDN induces apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by the modulation of the Bcl-2 family of proteins, which are central regulators of this process. Following treatment with DDN, cancer cells exhibit:

-

Upregulation of pro-apoptotic Bax protein: Bax promotes apoptosis by permeabilizing the outer mitochondrial membrane.

-

Cleavage of Bid: Truncated Bid (tBid) also contributes to mitochondrial membrane permeabilization.

-

Downregulation of anti-apoptotic Bcl-xL protein: This relieves the inhibition of apoptosis.

-

Cleavage of Poly (ADP-ribose) polymerase (PARP): PARP cleavage by caspases is a hallmark of apoptosis.

-

DNA Fragmentation: A characteristic feature of late-stage apoptosis.

Notably, the levels of the anti-apoptotic protein Bcl-2 were reported to be unchanged by DDN treatment in human promyeloid leukemic HL-60 cells[7].

Modulation of Cell Cycle Progression

While direct studies on DDN's effect on the cell cycle are limited, research on the closely related DCDMNQ provides strong evidence that this class of compounds can induce cell cycle arrest.

In androgen-independent prostate cancer cell lines (PC-3 and DU-145), DCDMNQ was shown to inhibit progression through the cell cycle in a time-dependent manner[4][5]. In the CWR-22 prostate cancer cell line, DCDMNQ arrested cells in the G1 phase[4][5]. In breast cancer cell lines (MCF-7 and MDA-MB-436), DCDMNQ was found to arrest cells in the S-phase of the cell cycle[6]. This suggests that the specific phase of cell cycle arrest may be cell-type dependent.

Core Signaling Pathways Affected by DDN

The anticancer effects of naphthoquinones are often mediated by their impact on critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. While direct evidence for DDN's modulation of these pathways is still emerging, studies on related compounds strongly implicate the involvement of ROS-mediated effects on the MAPK, Akt, and STAT3 signaling cascades.

Generation of Reactive Oxygen Species (ROS)

A central mechanism for the anticancer activity of many quinones is the generation of reactive oxygen species (ROS). Through redox cycling, DDN can lead to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also act as a signaling molecule to trigger apoptotic pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies on other 1,4-naphthoquinone derivatives have shown that they can induce apoptosis by increasing the phosphorylation of the pro-apoptotic kinases p38 and c-Jun N-terminal kinase (JNK), while decreasing the phosphorylation of the pro-survival kinase extracellular signal-regulated kinase (ERK)[8][9]. This differential regulation of MAPK family members shifts the cellular balance towards apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. It promotes cell growth, proliferation, and survival by phosphorylating and inactivating several pro-apoptotic targets. Naphthoquinone derivatives have been shown to induce apoptosis by decreasing the phosphorylation of Akt, thereby inhibiting this pro-survival pathway[8][9].

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. The inhibition of STAT3 phosphorylation and its downstream signaling is a key mechanism by which some naphthoquinones exert their anticancer effects[8][9].

Proposed Mechanism of Action: A Unified Model

Based on the available evidence, a plausible mechanism of action for DDN in cancer cells is proposed in the diagram below.

Proposed mechanism of action of DDN in cancer cells.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of DDN and related compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of DDN and to calculate its IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

DDN stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of DDN for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and PARP.

Materials:

-

Cancer cells treated with DDN

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DDN on cell cycle distribution.

Materials:

-

Cancer cells treated with DDN

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cancer cells treated with DDN

-

Serum-free medium

-

DCFH-DA stock solution (in DMSO)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Treat cells with DDN for the desired time.

-

Wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader.

-

The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion and Future Directions

This compound (DDN) is a potent anticancer agent that induces apoptosis in cancer cells through the intrinsic pathway, characterized by the modulation of Bcl-2 family proteins. While direct evidence is still accumulating, the mechanism of action of DDN is likely multifaceted, involving the generation of reactive oxygen species and the subsequent disruption of key pro-survival signaling pathways, including the MAPK, PI3K/Akt, and STAT3 cascades. Furthermore, evidence from structurally similar compounds suggests that DDN may also induce cell cycle arrest.

Future research should focus on unequivocally delineating the specific molecular targets of DDN within these signaling pathways. Quantitative analyses of DDN-induced cell cycle arrest and ROS production in a broader range of cancer cell lines are also warranted. A deeper understanding of the intricate mechanisms underlying the anticancer activity of DDN will be crucial for its potential development as a therapeutic agent. The detailed protocols and compiled data in this guide provide a solid foundation for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 7. pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Origin and Biological Activities of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a synthetic organic compound that has garnered significant interest in the scientific community for its potent biological activities. While the naphthoquinone scaffold is prevalent in numerous natural products, this specific dichlorinated derivative has not been isolated from any natural source and is exclusively the product of chemical synthesis. This technical guide provides a comprehensive overview of its synthetic nature, detailed experimental protocols for its biological evaluation, and a summary of its quantitative biological data, with a focus on its potential as an anticancer agent and a neuroprotective compound.

Is this compound a Natural Product?

Extensive literature reviews and database searches confirm that this compound is a synthetic compound . The naphthoquinone core structure is indeed a common motif in a wide array of natural products, such as juglone, lawsone, and vitamins K.[1] However, the specific substitution pattern of two chlorine atoms at the 2 and 3 positions, combined with hydroxyl groups at the 5 and 8 positions, has not been reported in any naturally occurring molecule to date. Chemical suppliers explicitly label it as a synthetic organic compound.[2]

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common synthetic route involves the reaction of dichloromaleic anhydride with 1,4-dimethoxybenzene, which leads to a mixture of dichlorinated dihydroxy naphthoquinones.[3] Further purification and modification steps are then employed to isolate the desired this compound. The presence of the dichloro- substitution pattern is a strong indicator of a synthetic origin, as halogenated natural products of this type are exceedingly rare.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of promising biological activities, positioning them as valuable lead compounds in drug discovery.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. The substitution of 5,8-dihydroxy groups on the 2,3-dichloro-1,4-naphthoquinone core has been shown to improve its anticancer activity. The dimethoxy analog, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, has also been evaluated for its antitumor effects on prostate cancer cell lines, where it was found to inhibit cell growth and induce apoptosis.[2][4] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[4]

Neuroprotective and Enzyme Inhibition Activities

Intriguingly, this compound has been identified as a dual inhibitor of acetylcholinesterase (AChE) and amyloid-β (Aβ42) aggregation, two key targets in the pathology of Alzheimer's disease.[5][6] This dual-action capability makes it a particularly interesting candidate for the development of multi-target drugs for neurodegenerative disorders. Furthermore, derivatives of this compound are being explored as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a validated target in cancer therapy.[1][7]

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound and a closely related derivative.

| Compound | Target/Assay | Cell Line(s) | IC50/Activity | Reference(s) |

| This compound | MOLT-3 (Leukemia) | MOLT-3 | 0.27 µM | |

| HuCCA-1 (Cholangiocarcinoma) | HuCCA-1 | 14.67 µM | ||

| Acetylcholinesterase (AChE) Inhibition | - | 14.5 µM | [5][6] | |

| Aβ42 Aggregation Inhibition | - | >90% inhibition at 25 µM | [5][6] | |

| Antioxidant (ABTS assay) | - | 9.8 µM | [5][6] | |

| Antioxidant (Reducing power) | - | 4.3 µM | [5][6] | |

| 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate Cancer) | LNCaP | 1 µM | [2][8] |

| CWR-22 (Prostate Cancer) | CWR-22 | 3 µM | [2][8] | |

| PC-3 (Prostate Cancer) | PC-3 | 1.5 µM | [2][8] | |

| DU-145 (Prostate Cancer) | DU-145 | 3 µM | [2][8] | |

| HS-5 (Bone Marrow) | HS-5 | 10 µM | [2][8] |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, its biological activities suggest the involvement of several key cellular processes.

PARP-1 Inhibition and DNA Repair

As a potential PARP-1 inhibitor, this compound can interfere with the DNA damage repair pathway. In cancer cells with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations), the inhibition of PARP-1 can lead to synthetic lethality and targeted cell death.

Figure 1: Simplified workflow of PARP-1 inhibition.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of naphthoquinones are often linked to their ability to induce apoptosis. This can be triggered by various stimuli, including the generation of reactive oxygen species (ROS) and the subsequent activation of signaling cascades involving MAPKs, AKT, and STAT3.

Figure 2: General apoptosis induction by naphthoquinones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the nucleophilic substitution reaction to create derivatives from the parent compound.[1][7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired piperazine or other amine-containing compound (1 equivalent) in dichloromethane (DCM).

-

Base Addition: Add a solution of sodium carbonate (Na₂CO₃) in DCM to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 30-45 minutes, during which a color change should be observed. Continue stirring overnight.

-

Workup: Filter the reaction mixture to remove solids. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/methanol or ethyl acetate/hexane).

-

Characterization: Confirm the structure of the purified product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[3]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to measure the inhibition of AChE.[7]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Acetylcholinesterase.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

-

Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Aβ42 Aggregation Inhibition Assay (Thioflavin T)

This assay is used to monitor the aggregation of the Aβ42 peptide, a hallmark of Alzheimer's disease.[5][6]

-

Peptide Preparation: Prepare a stock solution of Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an appropriate assay buffer (e.g., phosphate buffer) to the desired final concentration.

-

Assay Setup: In a 96-well plate, mix the Aβ42 peptide solution with various concentrations of this compound. Include a control with no inhibitor.

-

Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.

-

Thioflavin T (ThT) Addition: Add a solution of ThT to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

Data Analysis: Calculate the percentage of inhibition of Aβ42 aggregation for each concentration of the compound compared to the control.

Conclusion

This compound is a synthetic compound with a promising profile of biological activities, particularly in the fields of oncology and neurodegenerative diseases. Its demonstrated efficacy as a cytotoxic agent and a dual inhibitor of key Alzheimer's disease targets underscores its potential as a lead structure for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this and related compounds. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. benchchem.com [benchchem.com]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Antioxidant Potential of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), a synthetic naphthoquinone derivative of significant interest. The document consolidates available quantitative data, outlines experimental methodologies for key antioxidant assays, and explores the potential mechanisms of action, including redox cycling and the putative involvement of the Nrf2 signaling pathway. Visual representations of these pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's biochemical interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antioxidant research, pharmacology, and drug development.

Introduction

Naphthoquinones are a class of organic compounds characterized by a naphthalene ring system with two ketone groups. They are widely distributed in nature and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (DDN) is a synthetic naphthoquinone that has demonstrated notable antioxidant potential, making it a promising candidate for further investigation in the context of oxidative stress-related diseases. This guide delves into the technical details of its antioxidant capabilities.

Quantitative Antioxidant Activity

The antioxidant capacity of DDN has been quantified using various in vitro assays. The available data, primarily from a key study investigating its potential as a therapeutic agent for Alzheimer's disease, is summarized below.

| Antioxidant Assay | IC50 Value (µM) | Reference |

| ABTS Radical Scavenging Activity | 9.8 | [1] |

| Reducing Power | 4.3 | [1] |

Table 1: Summary of Quantitative Antioxidant Data for this compound [1]

These values indicate that DDN is a potent antioxidant, with a strong capacity to scavenge free radicals and reduce oxidized species.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the precise, step-by-step protocols used to generate the IC50 values for DDN are not fully detailed in the primary literature, this section provides comprehensive, generalized methodologies for the key assays mentioned.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

General Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

-

-

Assay Procedure:

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

A specific volume of the test compound (DDN) at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).

-

A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

-

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Reducing Power Assay

This assay evaluates the ability of a compound to donate an electron and reduce an oxidant.

Principle: The reducing power is determined by the ability of the antioxidant to reduce the ferricyanide complex (Fe³⁺) to the ferrocyanide complex (Fe²⁺). The ferrocyanide then reacts with ferric chloride to form a blue-colored complex (Prussian blue), which has a maximum absorbance at 700 nm. A higher absorbance indicates greater reducing power.

General Protocol:

-

Reaction Mixture Preparation:

-

A solution of the test compound (DDN) at various concentrations is mixed with phosphate buffer (e.g., 0.2 M, pH 6.6) and potassium ferricyanide (1%).

-

-

Incubation:

-

The mixture is incubated at an elevated temperature (e.g., 50°C) for a specific time (e.g., 20 minutes).

-

-

Reaction Termination and Color Development:

-

Trichloroacetic acid (TCA, 10%) is added to stop the reaction.

-

The mixture is centrifuged, and the supernatant is collected.

-

Ferric chloride (0.1%) is added to the supernatant.

-

-

Measurement:

-

The absorbance of the resulting solution is measured at 700 nm.

-

A standard reducing agent, such as ascorbic acid, is used for comparison.

-

-

Analysis: The results are typically expressed as absorbance values or as equivalents of a standard antioxidant. The IC50 value represents the concentration at which the absorbance is 0.5 or the concentration that shows 50% of the activity of a standard.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of DDN is likely mediated through multiple mechanisms, characteristic of many naphthoquinones.

Redox Cycling

Naphthoquinones are known to undergo redox cycling, a process that can have both antioxidant and pro-oxidant consequences.

Process:

-

Reduction: The quinone moiety of DDN can be reduced by cellular reductants (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical or a hydroquinone.

-

Electron Transfer to Oxygen: The reduced form can then donate an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻•).

-

ROS Generation: The superoxide radical can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD), and subsequently to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.

While this process generates reactive oxygen species (ROS), the ability of the hydroquinone form to directly scavenge other, more damaging radicals can contribute to a net antioxidant effect under certain conditions. The overall outcome depends on the specific cellular environment and the relative rates of the different reactions.

Putative Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant defense system. While direct evidence for DDN is lacking, other naphthoquinones have been shown to activate the Nrf2 pathway.

Hypothesized Mechanism:

-

Keap1 Modification: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some naphthoquinones, can react with cysteine residues on Keap1.

-

Nrf2 Release and Translocation: This modification of Keap1 leads to a conformational change, causing the release of Nrf2.

-

ARE Binding and Gene Expression: The freed Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

The activation of this pathway leads to a long-lasting and broad-spectrum antioxidant response. Further research is required to confirm the role of this pathway in the antioxidant activity of DDN.

References

CAS number and synonyms for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, a synthetic organic compound with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, and key experimental data and protocols relevant to its application in research and drug development.

Chemical Identity and Properties

This compound, a member of the naphthoquinone family, is distinguished by two chlorine substituents at the 2 and 3 positions and hydroxyl groups at the 5 and 8 positions of its core structure.[1] Its chemical structure lends it to a variety of reactions, including oxidation and substitution, making it a versatile precursor for further chemical modification.[1]

CAS Number: 14918-69-5[1][2][3][4][5]

Synonyms:

-

2,3-Dichloro-5,8-dihydroxynaphthalene-1,4-dione[1]

-

6,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione[1]

-

DDNQ cpd[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄Cl₂O₄ | [2][3][5] |

| Molecular Weight | 259.04 g/mol | [2][3][5] |

| Appearance | Orange to Brown to Dark red powder/crystal | [4] |

| Melting Point | 197-199 °C | [2][7] |

| Purity | >95% to >97% (HPLC) | [2][4] |

| SMILES String | Oc1ccc(O)c2C(=O)C(Cl)=C(Cl)C(=O)c12 | [2] |

| InChI Key | UVESKDKGJSABKP-UHFFFAOYSA-N | [2] |

Synthesis and Derivatization

However, this compound serves as a valuable starting material for the synthesis of various derivatives, particularly through nucleophilic substitution reactions where one of the chlorine atoms is displaced.

Experimental Protocol: General Synthesis of Piperazine-Substituted Derivatives

A general method for the synthesis of piperazine-substituted derivatives of this compound has been described.[1][2] This procedure is foundational for creating a library of compounds for screening purposes.

Materials:

-

This compound

-

Corresponding piperazine compound

-

Dichloromethane (DCM)

-

Sodium carbonate (Na₂CO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of this compound and the specific piperazine compound in dichloromethane (DCM) is prepared.[1][2]

-

This solution is added to a solution of Na₂CO₃ in DCM and stirred for 30–45 minutes at room temperature.[1][2]

-

The reaction mixture, which will change color, is stirred at room temperature overnight and then filtered.[1][2]

-

The organic layer is collected, dried with Na₂SO₄, and filtered again.[1][2]

-

The final product is purified using column chromatography.[1][2]

Figure 1. General workflow for the synthesis of piperazine-substituted derivatives.

Biological Activity and Potential Applications

This naphthoquinone has garnered interest for its potential antimicrobial and anticancer properties.[1] Its derivatives are being explored as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making it a target for cancer therapy.[1][2]

Anticancer Activity

Derivatives of 2,3-dichloro-1,4-naphthoquinone have demonstrated cytotoxic effects against various cancer cell lines.[8] For instance, the related compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone has shown significant anti-tumor activity against both androgen-dependent and -independent prostate cancer cell lines.[9][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, HuCCA-1, A549)

-

Complete cell culture medium

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Antimicrobial Activity

Naphthoquinones are known for their antimicrobial effects.[12][13] The related compound 5,8-dihydroxy-1,4-naphthoquinone has shown inhibitory activity against a range of microorganisms, including Staphylococcus aureus and Candida albicans.[12][13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria)

-

Sterile paper disks

-

Test compound solution at a known concentration

-

Positive and negative controls (e.g., standard antibiotic and solvent)

Procedure:

-

Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of an agar plate.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks on the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Measure the diameter of the zone of inhibition around each disk.[14]

PARP-1 Inhibition

Derivatives of this compound are being investigated as potential PARP-1 inhibitors.[1][2] PARP-1 inhibitors can potentiate the effects of chemotherapy, especially in cancers with deficiencies in DNA repair pathways like those involving BRCA1 and BRCA2.[15]

Experimental Protocol: PARP-1 Enzyme Activity Assay (Fluorometric)

This assay quantifies PARP-1 activity and can be used to screen for inhibitors.

Materials:

-

Recombinant PARP-1 enzyme

-

NAD⁺ (substrate)

-

Activated DNA

-

Test inhibitor compound

-

Developer reagent for fluorescent signal generation

-

96-well microtiter plate reader with fluorescence readout

Procedure:

-

In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding NAD⁺.

-

Incubate to allow for the PARP-1 catalyzed reaction to proceed.

-

Stop the reaction and add a developer reagent that converts a substrate into a fluorescent product in proportion to the amount of NAD⁺ consumed.

-

Read the fluorescence signal using a plate reader.

-

A decrease in signal compared to the control (no inhibitor) indicates PARP-1 inhibition.

Signaling Pathway Interactions

Naphthoquinones are known to interact with various cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS) and by acting as electrophiles that can modify proteins.

Figure 2. Conceptual overview of naphthoquinone-induced cellular signaling.

Naphthoquinones can induce oxidative stress through redox cycling, leading to the generation of ROS. This can activate stress-response pathways such as the Nrf2/ARE pathway.[3] Additionally, their electrophilic nature allows them to form covalent bonds with nucleophilic residues (like cysteine) in proteins, potentially altering the function of key signaling molecules like receptor tyrosine kinases (RTKs).[3] The inhibition of PARP-1 represents a more direct interaction with a specific molecular target, leading to the inhibition of DNA repair and subsequent apoptosis, particularly in cancer cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]

- 7. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Dawn of Naphthoquinones: An In-depth Guide to Their Early Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted naphthoquinones, a class of organic compounds derived from naphthalene, have a rich and fascinating history intertwined with the development of organic chemistry and pharmacology. From their initial isolation as vibrant natural pigments to their recognition as potent bioactive molecules, the journey of these compounds has paved the way for the discovery of numerous therapeutic agents. This technical guide delves into the seminal discoveries, pioneering synthetic efforts, and early biological investigations that laid the foundation for our current understanding of substituted naphthoquinones. We will explore the initial characterization of key compounds such as juglone, lapachol, lawsone, and plumbagin, providing a comprehensive overview of the experimental methodologies and quantitative data from these early studies.

A Timeline of Discovery: Key Milestones in the Early History of Substituted Naphthoquinones

The 19th and early 20th centuries witnessed a surge in the exploration of natural products, leading to the isolation and characterization of several important substituted naphthoquinones.

Key Early Discoveries of Substituted Naphthoquinones

Juglone (5-hydroxy-1,4-naphthoquinone)

The story of juglone is a classic example of the journey from observing a natural phenomenon to identifying the causative chemical agent.

-

Early Observations and Isolation: The allelopathic effects of the black walnut tree (Juglans nigra), where surrounding vegetation struggles to grow, have been known for centuries. In 1856, Vogel and Reischauer first isolated a yellow crystalline compound from the walnut husk, which they named "nucin". This was the first recorded isolation of what would later be identified as juglone. The compound's role as the allelopathic agent was scientifically reported in 1881.

-

Structural Elucidation and Synthesis: The correct chemical structure of juglone as 5-hydroxy-1,4-naphthoquinone was determined, and its first synthesis was achieved in 1887 by August Bernthsen and August Semper.

Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone)

Lapachol, a vibrant yellow compound, was another early discovery from the plant kingdom that sparked significant chemical and medical interest.

-

Isolation from the Lapacho Tree: In 1882, the Italian chemist Emanuele Paternò isolated lapachol from the bark of the lapacho tree (Tabebuia avellanedae, now Handroanthus impetiginosus).[1][2] This discovery was a significant contribution to the field of phytochemistry.[2]

-

Early Biological Investigations: Initial studies on lapachol and its derivatives in the early 20th century began to uncover its diverse biological activities, including antimicrobial and antitumor properties, laying the groundwork for decades of research into its therapeutic potential.

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)

Named after the plant genus Plumbago, from which it was first isolated, plumbagin is a potent naphthoquinone with a long history of use in traditional medicine.

-

Isolation and Structural Determination: Plumbagin was first isolated from the roots of Plumbago species.[3][4] Its correct chemical formula was elucidated in 1928 by Madinaveitia and Gallego.[5]

Lawsone (2-hydroxy-1,4-naphthoquinone)

Lawsone is the iconic red-orange pigment responsible for the dyeing properties of the henna plant (Lawsonia inermis).

-

Isolation and Characterization: Although henna has been used for millennia, the active compound, lawsone, was first isolated in 1959.[2] It is present in the leaves at a concentration of 1.0–1.4% by weight.[2]

Early Experimental Protocols

The methodologies employed by 19th and early 20th-century chemists were foundational to the field of natural product chemistry. Below are detailed descriptions of the key experimental protocols of the era.

General Workflow for the Isolation of Naphthoquinones from Plant Material

The early isolation of naphthoquinones from their natural sources typically followed a multi-step process involving extraction, purification, and crystallization.

1. Extraction of Juglone (Nucin) from Walnut Husks (A plausible early method based on Vogel and Reischauer, 1856):

-

Starting Material: Fresh, green walnut husks.

-

Procedure:

-

The husks were crushed to a pulp.

-

The pulp was extracted with a suitable solvent of the era, likely ether or ethanol, to dissolve the organic compounds.

-

The solvent was then carefully evaporated, leaving behind a crude, colored residue.

-

This residue was likely subjected to further purification steps, such as washing with water to remove water-soluble impurities.

-

The purified material was then recrystallized from a solvent like hot ethanol or acetic acid to obtain the yellow, crystalline "nucin" (juglone).

-

2. Extraction of Plumbagin from Plumbago Roots (A general early 20th-century method):

-

Starting Material: Dried and powdered roots of Plumbago zeylanica.[6]

-

Procedure:

-

The powdered root material was subjected to continuous extraction in a Soxhlet apparatus using a solvent such as chloroform or a mixture of chloroform and methanol.[6]

-

The resulting extract was concentrated under reduced pressure to yield a crude residue.[6]

-

This crude extract was then subjected to column chromatography over silica gel.[6]

-